3-((2-Ethylbutoxy)methyl) heptane
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Overview
Description
3-((2-Ethylbutoxy)methyl) heptane is an organic compound belonging to the class of branched alkanes It is characterized by a heptane backbone with a 2-ethylbutoxy group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Ethylbutoxy)methyl) heptane typically involves the alkylation of heptane derivatives. One common method is the reaction of 3-bromoheptane with 2-ethylbutanol in the presence of a strong base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and heated in a controlled environment. Catalysts such as palladium on carbon can be used to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
3-((2-Ethylbutoxy)methyl) heptane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting the compound into simpler alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, which can then be further modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens like chlorine or bromine in the presence of light or heat.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Simpler alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-((2-Ethylbutoxy)methyl) heptane has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of branched alkanes.
Biology: Investigated for its potential effects on biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems, where its hydrophobic properties can aid in the transport of hydrophobic drugs.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-((2-Ethylbutoxy)methyl) heptane involves its interaction with hydrophobic environments. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence the activity of membrane-bound proteins and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Methylheptane: A branched alkane with a similar structure but without the ethylbutoxy group.
2-Ethylhexane: Another branched alkane with a different branching pattern.
Uniqueness
3-((2-Ethylbutoxy)methyl) heptane is unique due to the presence of the 2-ethylbutoxy group, which imparts distinct physical and chemical properties. This makes it more hydrophobic and potentially more reactive in certain chemical reactions compared to its simpler counterparts.
Properties
IUPAC Name |
3-(2-ethylbutoxymethyl)heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O/c1-5-9-10-14(8-4)12-15-11-13(6-2)7-3/h13-14H,5-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCGEAUBBWDBCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COCC(CC)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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